

Solubility Profile of N-tert-Butyl-3-methylpyridine-2-carboxamide: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-tert-Butyl-3-methylpyridine-2-carboxamide*

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of **N-tert-Butyl-3-methylpyridine-2-carboxamide**, a compound of interest in medicinal chemistry and drug development. An understanding of a compound's solubility in various solvents is fundamental for its synthesis, purification, formulation, and delivery. This document compiles available physicochemical data, outlines a general experimental protocol for solubility determination, and provides a logical workflow for this process.

Physicochemical Properties

N-tert-Butyl-3-methylpyridine-2-carboxamide is a solid compound.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Source
IUPAC Name	N-tert-butyl-3-methylpyridine-2-carboxamide	PubChem
Synonyms	N-tert-Butyl-3-methylpicolinamide, 3-Methylpyridine-2-carboxylic acid tert-butylamide	[1][3][4]
CAS Number	32998-95-1	
Molecular Formula	C ₁₁ H ₁₆ N ₂ O	[1][4]
Molecular Weight	192.26 g/mol	[1]
Melting Point	58.0 °C	[1][4]
Boiling Point (Predicted)	333.4 ± 30.0 °C	[1][4]
Density (Predicted)	1.018 ± 0.06 g/cm ³	[1][4]

Quantitative Solubility Data

As of the latest review of publicly available data, specific quantitative solubility measurements for **N-tert-Butyl-3-methylpyridine-2-carboxamide** in various organic and aqueous solvents are not available. A safety data sheet for the compound explicitly states "Solubility: no data available". Researchers are advised to determine solubility experimentally based on their specific requirements.

Table 1: Solubility of **N-tert-Butyl-3-methylpyridine-2-carboxamide** in Various Solvents

Solvent	Temperature (°C)	Solubility (g/L)	Solubility (mol/L)
Water	25	Data not available	Data not available
Ethanol	25	Data not available	Data not available
Methanol	25	Data not available	Data not available
Acetone	25	Data not available	Data not available
Dichloromethane	25	Data not available	Data not available
Toluene	25	Data not available	Data not available
Diethyl Ether	25	Data not available	Data not available
Dimethyl Sulfoxide (DMSO)	25	Data not available	Data not available

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like **N-tert-Butyl-3-methylpyridine-2-carboxamide**. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the concentration of **N-tert-Butyl-3-methylpyridine-2-carboxamide** in a saturated solution of a given solvent at a specified temperature.

Materials:

- **N-tert-Butyl-3-methylpyridine-2-carboxamide**
- Selected solvents (e.g., water, ethanol, acetone)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or water bath
- Syringe filters (e.g., 0.45 µm PTFE or nylon)

- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
- Pipettes and other standard laboratory glassware

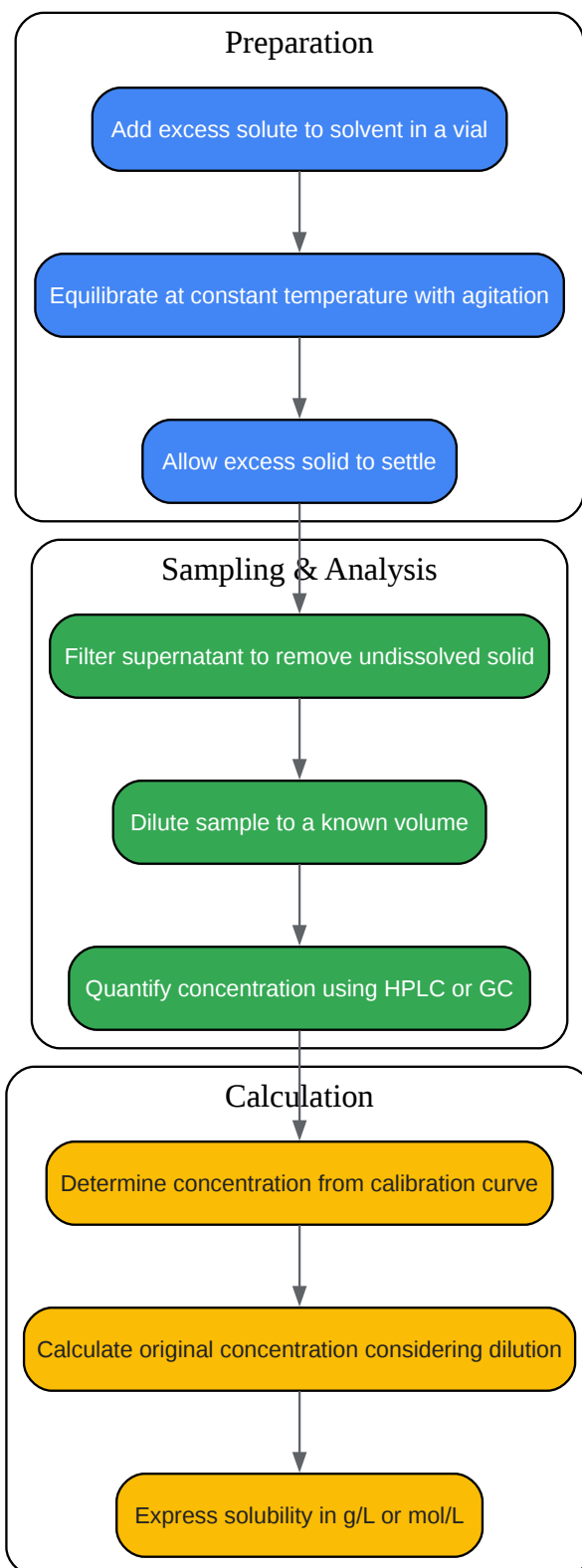
Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **N-tert-Butyl-3-methylpyridine-2-carboxamide** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
 - Seal the vial to prevent solvent evaporation.
 - Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.
 - Carefully draw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.
 - Accurately dilute a known volume of the filtered saturated solution with the same solvent in a volumetric flask to a concentration within the analytical range of the chosen quantification method.
- Quantification:

- Prepare a series of standard solutions of **N-tert-Butyl-3-methylpyridine-2-carboxamide** of known concentrations in the same solvent.
- Analyze the standard solutions and the diluted sample solution using a suitable analytical method such as HPLC or GC.
- Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
- Determine the concentration of the diluted sample from the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
 - Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.



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Caption: Workflow for Experimental Solubility Determination.

Conclusion

While quantitative solubility data for **N-tert-Butyl-3-methylpyridine-2-carboxamide** is not readily available in the public domain, this guide provides the necessary framework for its experimental determination. The outlined protocol and logical workflow offer a standardized approach for researchers to generate reliable solubility data, which is crucial for the advancement of research and development involving this compound. It is recommended that solubility is assessed in a range of pharmaceutically relevant solvents to fully characterize its behavior.

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Phone: (601) 213-4426

Email: info@benchchem.com